Decyl oleate

Description

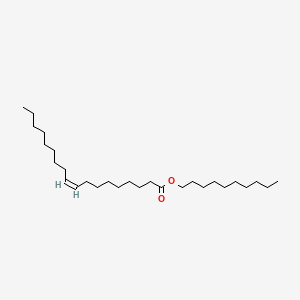

Structure

2D Structure

Properties

IUPAC Name |

decyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-22-24-26-28(29)30-27-25-23-21-12-10-8-6-4-2/h15-16H,3-14,17-27H2,1-2H3/b16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASYSVUEVMOWPL-NXVVXOECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029259 | |

| Record name | 9-Octadecenoic acid (9Z)-, decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid (9Z)-, decyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3687-46-5 | |

| Record name | Decyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3687-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl 9-octadecenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, decyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid (9Z)-, decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGR06DO97T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Engineering for Decyl Oleate

Chemo-Catalytic Esterification Pathways

Exploration of Homogeneous Catalysis for Decyl Oleate (B1233923) Synthesis

Homogeneous catalysts, which exist in the same phase as the reactants, have been explored for decyl oleate synthesis. Traditional acid catalysts like sulfuric acid are effective but pose challenges related to corrosion, product separation, and environmental concerns. jcsp.org.pknih.gov

More recently, metal triflates have emerged as efficient homogeneous catalysts for esterification reactions. For instance, scandium and bismuth triflates have demonstrated high activity in the esterification of oleic acid. itb.ac.id Studies have shown that with just 1 mol% of scandium triflate, quantitative yields of methyl oleate can be achieved in a very short time. itb.ac.id Similarly, titanium(IV) isopropoxide has been noted as a fast and effective homogeneous catalyst for the transesterification of methyl oleate to other alkyl oleates, including this compound. acs.orgwhiterose.ac.uk While these catalysts offer high reaction rates, their separation from the final product can be complex and costly. ump.edu.my

Investigations into Heterogeneous Catalysis for this compound Production

Heterogeneous catalysts, being in a different phase from the reactants, offer advantages in terms of easy separation, reusability, and reduced environmental impact. ump.edu.mynih.gov

Solid superacid catalysts are a class of heterogeneous catalysts with acid strengths greater than that of 100% sulfuric acid. mdpi.com These materials, such as sulfated metal oxides, are highly effective in catalyzing esterification reactions. jcsp.org.pk A specific example is the use of SO42-/Fe2O3 for the preparation of this compound. google.com This catalyst promotes the reaction between oleic acid and n-decanol, leading to the formation of this compound. google.com The use of such solid superacids can significantly improve the reaction rate and facilitate the conversion of reactants into the desired product. google.com Other related solid superacid catalysts include sulfated zirconia (SO42-/ZrO2), sulfated titania (SO42-/TiO2), and mixed oxides like SO42-/Fe-Al-TiO2, which have shown high catalytic activity in various esterification and transesterification reactions. nih.govmdpi.comresearchgate.net The introduction of rare earth metals like Nd2O3 can further enhance the acidic properties and catalytic activity of these materials. jcsp.org.pk

A patent describes a method for preparing this compound using a solid superacid catalyst, SO42-/MxOy, where M can be Zr, Ti, or Fe. google.com The process involves mixing oleic acid and n-decanol and then adding the solid superacid catalyst. google.com

Various metal-based catalysts have been investigated for oleate esterification. Group 13 metal cations (Al3+, Ga3+, In3+) have been shown to effectively catalyze the esterification of oleic acid. rsc.orgnih.gov These catalysts drive the reaction to produce oleyl oleate ester. rsc.orgnih.gov

Metal triflates, such as those of scandium, bismuth, zinc, aluminum, copper, and lanthanum, have been screened for their catalytic activity in the transesterification of triolein (B1671897) and the esterification of oleic acid. itb.ac.id Scandium triflate, in particular, has been found to be a highly active catalyst for oleic acid esterification. itb.ac.id Other metal-based systems like stannous chloride have also been used as catalysts for this compound synthesis. google.comgoogle.com

The use of metal-organic frameworks (MOFs) as catalysts has also been explored. For instance, MIL-53(Al) and its sulfonated version, SO3-MIL-53(Al), have been used for the esterification of oleic acid with methanol, showing high conversion rates. researchgate.net

Solid Superacid Catalysts (e.g., SO4^2-/Fe2O3) in this compound Synthesis

Optimization of Reaction Parameters in Chemical Synthesis

To maximize the yield and selectivity of this compound, it is crucial to optimize various reaction parameters.

Reaction temperature is a critical parameter in the synthesis of this compound. Higher temperatures generally lead to faster reaction rates. In a patented method for this compound preparation, the reaction is carried out by heating the mixture of oleic acid, n-decanol, and a catalyst to a temperature range of 160-280°C for 2-12 hours. google.com A more specific range of 220-260°C for 2-4 hours is also mentioned. google.comgoogle.com This control of temperature and reaction time is aimed at promoting the forward reaction while inhibiting side reactions and the reverse reaction, thereby improving the yield and purity of the product. google.com

While specific data on the effect of pressure on chemo-catalytic this compound synthesis is limited in the provided context, reactions are often carried out under atmospheric pressure or under vacuum to remove water, a byproduct of esterification, which helps to shift the equilibrium towards the product side. google.com One patented method mentions filling with nitrogen or vacuuming during the reaction process. google.com

For enzymatic synthesis of this compound, which falls outside the direct scope of chemo-catalysis but provides relevant insights into reaction conditions, optimal temperatures are generally lower. For instance, one study found an optimal temperature of 45°C for the enzymatic synthesis of this compound. researchgate.netsemanticscholar.orgjst.go.jp Another study on enzymatic synthesis reported optimal conditions of 50°C. researchgate.net In supercritical carbon dioxide, an esterification reaction was carried out at 50°C and 10 MPa. mdpi.com

Molar Ratio Optimization in this compound Formation

In the enzymatic synthesis of this compound, an excess of one of the reactants is often used to shift the equilibrium towards product formation. Studies have shown that varying the molar ratio of oleic acid to decanol (B1663958) can significantly impact the conversion rate. For instance, in a study utilizing Novozym 435, an immobilized lipase (B570770) from Candida antarctica, the optimal molar ratio was found to be 1:1, achieving a 96.53% conversion in one hour. researchgate.net

The table below summarizes the findings from different studies on molar ratio optimization for this compound synthesis.

| Enzyme | Support | Molar Ratio (Oleic Acid:Decanol) | Conversion/Yield | Reference |

| Novozym 435 | Not Specified | 1:1 | 96.53% | researchgate.net |

| Fermase CALB™ 10000 | Polyacrylate Beads | 1:2 | 97.14% | semanticscholar.orgresearchgate.net |

| Candida rugosa lipase | Hemp Tea Waste | 1:2 | 21% | nih.gov |

Biocatalytic Esterification Approaches

Biocatalytic esterification, primarily using lipases, has emerged as a favorable alternative to conventional chemical synthesis for producing this compound. This approach offers advantages such as high specificity, milder reaction conditions, and reduced by-product formation. uminho.ptpreprints.org

Enzymatic Synthesis of this compound via Lipases

Various lipases have been investigated for their efficacy in catalyzing the synthesis of this compound. These enzymes exhibit different substrate specificities and operational stabilities, influencing their suitability for industrial applications.

Thermomyces lanuginosus lipase (TLL): This lipase has demonstrated potential in synthesizing esters. uminho.pt When immobilized on amino-functionalized rice husk silica (B1680970), TLL catalyzed the synthesis of this compound, achieving an 87% conversion in a solvent-free system after 180 minutes. researchgate.net In another study, a chemically modified form of TLL was shown to be effective in producing various hydrophobic esters. uminho.pt

Candida antarctica lipase B (CALB): CALB is a widely used and commercially available lipase known for its high selectivity and stability. semanticscholar.orgueg.br Immobilized CALB, such as Novozym 435 and Fermase CALB™ 10000, has been successfully used in this compound synthesis, achieving high yields under optimized conditions. researchgate.netsemanticscholar.org For instance, Fermase CALB™ 10000, which is CALB immobilized on polyacrylate beads, was used in an ultrasound-assisted synthesis to achieve a 97.14% yield in just 25 minutes. semanticscholar.orgresearchgate.net

Staphylococcus epidermidis lipases: Recombinant lipases from Staphylococcus epidermidis have also been shown to catalyze the synthesis of decyl esters. acs.org Studies have indicated that these lipases can efficiently catalyze the synthesis of esters from decyl alcohol and various fatty acids, including unsaturated ones like oleic acid. acs.orgresearchgate.net The wild-type and certain mutant forms of the enzyme showed good catalytic activity for the esterification of oleic acid with various alcohols, with activity increasing up to decanol. acs.org

Enzyme Immobilization Strategies for Enhanced this compound Production

Physical adsorption is a common and straightforward method for enzyme immobilization, relying on weak interactions such as van der Waals forces, hydrogen bonds, and hydrophobic interactions between the enzyme and the support. researchgate.net

Amino-functionalized Rice Husk Silica: Rice husk, an agricultural waste product, can be processed to yield silica, which can then be functionalized to create a support for enzyme immobilization. nih.govblucher.com.brmdpi.com Silica from rice husks has been functionalized with (3-aminopropyl)triethoxysilane (APTES) to create an amino-functionalized support. nih.govblucher.com.br Thermomyces lanuginosus lipase (TLL) has been successfully immobilized on this support via ionic adsorption. researchgate.net This immobilization involves the interaction between the ionic groups of the lipase and the functional groups on the support's surface. researchgate.net

Polyacrylate Beads: Polyacrylate beads serve as a support for the immobilization of Candida antarctica lipase B, as seen in the commercial product Fermase CALB™ 10000. semanticscholar.org This immobilization enhances the enzyme's performance in the synthesis of this compound. dntb.gov.ua

Immobilization significantly impacts the catalytic performance and stability of lipases in the synthesis of this compound.

The immobilization of Thermomyces lanuginosus lipase on amino-functionalized rice husk silica has been shown to create a stable biocatalyst. researchgate.netnih.gov In the synthesis of this compound, this immobilized enzyme demonstrated high reusability, retaining all of its original activity after eight successive reaction cycles in a solvent-free system. researchgate.net Similarly, Geotrichum candidum lipase immobilized on phenyl-silica derived from rice husks was reused for 6 consecutive cycles in this compound production, maintaining over 73.3% of its initial activity. researchgate.net

Another study involving Candida antarctica lipase B immobilized on bagasse pretreated with dopamine (B1211576) showed excellent operational stability, maintaining a high ester yield of 84.2% even after 12 batches of synthesizing a bio-based plasticizer. nih.gov The immobilization of Eversa® Transform lipase on Sepabeads C-18 for the production of fatty acid ethyl esters also demonstrated good reusability, preserving 70% of its activity after 6 reaction cycles. nih.gov

The table below highlights the reusability of different immobilized lipases in ester synthesis.

| Lipase | Support | Product | Reusability | Reference |

| Thermomyces lanuginosus lipase | Amino-functionalized Rice Husk Silica | This compound | 100% activity after 8 cycles | researchgate.net |

| Geotrichum candidum lipase | Phenyl-silica from Rice Husk | This compound | >73.3% activity after 6 cycles | researchgate.net |

| Candida antarctica lipase B | Dopamine-treated Bagasse | Bio-based Plasticizer | 84.2% yield after 12 batches | nih.gov |

| Eversa® Transform | Sepabeads C-18 | Fatty Acid Ethyl Esters | 70% activity after 6 cycles | nih.gov |

Physical Adsorption on Functionalized Supports (e.g., Amino-functionalized Rice Husk Silica, Polyacrylate Beads)

Process Intensification in Biocatalytic this compound Production

Process intensification aims to develop more efficient and sustainable chemical processes. In the context of biocatalytic this compound production, ultrasound irradiation has been explored as a tool to enhance reaction rates and yields.

The application of ultrasound in the enzymatic synthesis of this compound using Fermase CALB™ 10000 in a solvent-free system has shown significant process intensification. semanticscholar.orgnih.gov The use of ultrasound irradiation (50 W power, 22 kHz frequency) dramatically reduced the reaction time required to achieve a high yield. semanticscholar.orgjst.go.jp A maximum yield of 97.14% was achieved in just 25 minutes, a significant improvement compared to conventional stirring methods which required 1 hour in the presence of a solvent like n-hexane to achieve a similar conversion. semanticscholar.orgresearchgate.net

Ultrasound enhances the process by improving the mass transfer between the reactants and the immobilized enzyme. semanticscholar.org The cavitation bubbles generated by ultrasound implode with energetic force, which increases the diffusion of substrates to the active sites of the enzyme. semanticscholar.org This synergy between the lipase and the reactant molecules leads to a higher reaction rate. semanticscholar.org The optimized conditions for the ultrasound-assisted synthesis were found to be a 1:2 oleic acid to decanol ratio, 1.8% (w/w) enzyme loading, a temperature of 45°C, and an agitation speed of 200 rpm. semanticscholar.orgresearchgate.net

Application of Ultrasound Irradiation in Solvent-Free Systems for this compound Synthesis

The synthesis of this compound, a wax ester valued in the cosmetics industry, has been significantly intensified through the application of ultrasound irradiation in a solvent-free system (SFS). semanticscholar.orgjst.go.jp This green technology offers a more sustainable and efficient alternative to conventional methods that often rely on solvents like n-hexane. semanticscholar.orgmdpi.com The use of ultrasound in conjunction with an immobilized lipase biocatalyst, such as Fermase CALB™ 10000 (Candida antarctica lipase B immobilized on polyacrylate beads), has been shown to dramatically reduce reaction times and improve yields. semanticscholar.orgmdpi.com

In a conventional stirring method using hexane (B92381) as a solvent, the lipase-catalyzed synthesis of this compound required one hour to achieve a 96.5% conversion with a 2.5% enzyme loading. semanticscholar.orgresearchgate.net By contrast, the ultrasound-assisted, solvent-free method can achieve a maximum conversion of 97.14% in just 25 minutes. semanticscholar.orgjst.go.jpresearchgate.netnih.gov This intensification is achieved under a specific set of optimized operating parameters. semanticscholar.orgnih.gov

Key research findings have identified the optimal conditions for this process. semanticscholar.orgjst.go.jpresearchgate.netnih.gov The ideal molar ratio of the substrates was found to be 1:2 (oleic acid to decanol). semanticscholar.orgjst.go.jp The enzyme loading was optimized to 1.8% (w/w), as higher concentrations did not significantly improve conversion, making the process more economical. semanticscholar.org Other critical parameters include a temperature of 45°C, an agitation speed of 200 rpm, an ultrasound power input of 50 W, a 50% duty cycle, and a frequency of 22 kHz. semanticscholar.orgjst.go.jpresearchgate.netnih.gov A decrease in conversion was observed when the frequency was increased to 40 kHz, which is attributed to a reduction in shear forces and enzyme activity at higher frequencies. semanticscholar.org

Table 1: Optimal Conditions for Ultrasound-Assisted Synthesis of this compound

| Parameter | Optimal Value |

|---|---|

| Molar Ratio (Oleic Acid:Decanol) | 1:2 |

| Enzyme Loading (Fermase CALB™ 10000) | 1.8% (w/w) |

| Temperature | 45°C |

| Agitation Speed | 200 rpm |

| Ultrasound Power | 50 W |

| Duty Cycle | 50% |

| Frequency | 22 kHz |

| Reaction Time | 25 minutes |

| Maximum Conversion | 97.14% |

Mechanistic Studies of Ultrasound Enhancement in Esterification

The significant enhancement in the esterification rate of this compound under ultrasound irradiation is primarily attributed to the physical phenomena of acoustic cavitation. semanticscholar.org Ultrasound provides the activation energy needed to initiate the reaction and enhances physical mixing. The energy produced by cavitation is transferred to the reaction mass, which improves the mass transfer and diffusion of the reactants (oleic acid and decanol) to the active sites of the lipase enzyme. semanticscholar.org

This improved synergy between the lipase and the reactant molecules leads to a higher rate of reaction. semanticscholar.org Essentially, ultrasound helps overcome mass-transfer limitations, which can be a significant bottleneck in enzyme-catalyzed reactions, especially in viscous solvent-free systems. semanticscholar.org The process accelerates the esterification of free fatty acids by increasing the catalyst's activity and the mass transfer rate.

However, the effect of ultrasound power is not linear. While moderate power can enhance lipase activity, power levels beyond an optimum range can damage and denature the enzyme's structure. semanticscholar.org For this compound synthesis, 50 W was identified as the optimal power, successfully reducing the reaction time from one hour to 25 minutes. semanticscholar.org

Kinetic and Thermodynamic Modeling of Enzymatic this compound Synthesis

Elucidation of Reaction Mechanisms (e.g., Ordered Bi-Bi Model)

Kinetic modeling is a crucial tool for understanding and optimizing biocatalytic reactions. nih.gov For the enzymatic synthesis of this compound, studies involving initial rate data have shown that the reaction follows an Ordered Bi-Bi kinetic model. semanticscholar.orgresearchgate.netresearchgate.netnih.govjst.go.jp This model is one of several bi-substrate mechanisms, including the Ping-Pong Bi-Bi and Random Bi-Bi models, that can describe reactions where two substrates yield two products. nih.govbiointerfaceresearch.com

The Ordered Bi-Bi mechanism implies a sequential and specific binding order of substrates to the enzyme and a specific order of product release. nih.gov In this mechanism, the formation of a ternary complex (enzyme-substrate1-substrate2) is necessary before any product is released. nih.gov The successful application of the Ordered Bi-Bi model to the ultrasound-assisted synthesis of this compound indicates that the substrates bind to the enzyme in a defined sequence to form the ester. semanticscholar.orgresearchgate.net

Determination of Kinetic Parameters (e.g., Vmax, Michaelis Constants, Inhibition Constants)

Kinetic parameters quantify the efficiency and behavior of the enzyme under specific conditions. For the synthesis of this compound using Fermase CALB™ 10000 under ultrasound irradiation, key kinetic parameters have been determined based on the Ordered Bi-Bi model. semanticscholar.orgresearchgate.netnih.govjst.go.jp

Vmax (Maximum Reaction Rate): This represents the maximum rate of the reaction when the enzyme is saturated with substrates. libretexts.org For this synthesis, Vmax was determined to be 35.02 M/min/g of catalyst. semanticscholar.orgresearchgate.netresearchgate.netnih.govjst.go.jp

Michaelis Constants (Kₐ and Kₑ): The Michaelis constant (Km) is the substrate concentration at which the reaction rate is half of Vmax, and it serves as an inverse measure of the substrate's affinity for the enzyme. libretexts.org A lower Km indicates higher affinity. libretexts.org In this reaction, the constant for oleic acid (Kₐ) was 34.47 M, and for decanol (Kₑ) it was 3.31 M. semanticscholar.orgresearchgate.netresearchgate.netnih.govjst.go.jp

Inhibition Constant (Ki): This parameter is used to quantify substrate inhibition, where one of the substrates can inhibit the reaction at high concentrations. The inhibition constant (Ki) for the reaction was found to be 4542.4 M. semanticscholar.orgresearchgate.netresearchgate.netnih.govjst.go.jp

The low sum of square error (SSE) value of 0.000334 for the model further validates its fit to the experimental data. semanticscholar.orgresearchgate.netnih.govjst.go.jp

Table 2: Kinetic Parameters for Enzymatic this compound Synthesis

| Parameter | Symbol | Value | Unit |

|---|---|---|---|

| Maximum Reaction Rate | Vmax | 35.02 | M/min/g catalyst |

| Michaelis Constant (Oleic Acid) | Kₐ | 34.47 | M |

| Michaelis Constant (Decanol) | Kₑ | 3.31 | M |

| Inhibition Constant | Ki | 4542.4 | M |

Evaluation of Thermodynamic Parameters (e.g., Activation Energy, Enthalpy Change, Entropy Change)

Thermodynamic parameters are essential for describing the energy changes and spontaneity of a reaction. wisdomlib.org These values, including activation energy, enthalpy, entropy, and Gibbs free energy, have been determined for the ultrasound-assisted enzymatic synthesis of this compound at various temperatures. semanticscholar.orgresearchgate.netnih.gov

Activation Energy (Ea): This is the minimum energy required to initiate the chemical reaction. The activation energy for the synthesis of this compound under ultrasound was calculated to be 38.13 kJ/mol, determined from an Arrhenius plot. semanticscholar.org For comparison, the activation energy for the same reaction catalyzed by Novozym 435 in a hexane medium was reported as 16.24 kcal/mol (approximately 67.95 kJ/mol). researchgate.net

Enthalpy Change (ΔH): This represents the change in heat content of the system during the reaction. For this process, the enthalpy change was found to be positive (e.g., 35.53 kJ/mol at 313 K), indicating that the reaction is endothermic and requires an input of energy. semanticscholar.org

Entropy Change (ΔS): This measures the degree of disorder or randomness in the system. The entropy change was determined to be negative (e.g., -0.265 kJ/mol·K at 313 K), suggesting a decrease in randomness as the two reactant molecules combine to form a single ester product. semanticscholar.org

Gibbs Free Energy Change (ΔG): This parameter determines the spontaneity of the reaction. The calculated positive values for ΔG (e.g., 118.46 kJ/mol at 313 K) indicate that the reaction is non-spontaneous under the tested conditions and requires external energy, which is supplied by the ultrasound and heating, to proceed. semanticscholar.org

Table 3: Thermodynamic Parameters for this compound Synthesis at Different Temperatures

| Temperature (K) | Activation Energy (Ea) (kJ/mol) | Enthalpy Change (ΔH) (kJ/mol) | Entropy Change (ΔS) (kJ/mol·K) | Gibbs Free Energy (ΔG) (kJ/mol) |

|---|---|---|---|---|

| 303 | - | 35.61 | -0.2683 | 116.91 |

| 308 | - | 35.57 | -0.2674 | 117.93 |

| 313 | 38.13 | 35.53 | -0.2650 | 118.46 |

| 318 | - | 35.49 | -0.2631 | 119.15 |

Derivatization of this compound for Modified Functionality

This compound possesses a reactive site—the carbon-carbon double bond in its oleate moiety—which allows for chemical derivatization to modify its properties and create new functionalities. acs.org While much of the research focuses on the modification of parent vegetable oils, the principles apply to their fatty acid ester derivatives like this compound. researchgate.net Chemical modification can improve properties such as thermal and oxidative stability, or introduce new chemical handles for further reactions. google.com

Potential derivatization routes for this compound include:

Epoxidation: The double bond can be converted into an epoxide ring. This reaction is a common and scalable industrial process. researchgate.net The resulting epoxidized this compound could serve as an intermediate for producing a range of products through ring-opening reactions with various nucleophiles, leading to derivatives like polyols or other functionalized esters. acs.orgresearchgate.net

Metathesis: Olefin metathesis reactions provide a mechanism to truncate the alkyl chain (ethenolysis), cross-link molecules, or incorporate new functional groups. google.com This could be used to alter the chain length or oligomerize this compound to create materials with different viscosities or lubricating properties. google.com

Thiol-ene Addition: The addition of thiols across the double bond is a robust reaction that can be used to introduce sulfur-containing functional groups. researchgate.net This modification has been shown to significantly alter thermal and flow properties, potentially enhancing viscosity and oxidative stability for applications like biolubricants. researchgate.net

Polymerization: The double bond can be a site for various polymerization methods, including free radical, cationic, or condensation polymerization. acs.org This could transform the liquid ester into a polymer or oligomer with applications in materials science. google.com

Hydrogenation: The double bond can be saturated through hydrogenation. This would convert this compound to decyl stearate (B1226849), increasing its melting point and oxidative stability, which could be desirable for creating solid fats or waxes. google.com

These chemical modifications offer pathways to tailor the physicochemical properties of this compound, expanding its utility beyond cosmetic applications into fields such as biolubricants, plasticizers, and specialty chemical intermediates. acs.orggoogle.com

Epoxidation of Oleate Alkene Moieties

A key step in the functionalization of this compound is the epoxidation of the alkene moiety (the double bond) in the oleic acid chain. whiterose.ac.uk This reaction converts the double bond into a three-membered ring structure known as an epoxide or oxirane ring, creating a more reactive intermediate for further chemical synthesis. alfachemic.comresearchgate.net

The epoxidation of alkyl oleates, including this compound, is effectively carried out using hydrogen peroxide (H₂O₂) as an oxidant in the presence of a catalyst. acs.orgwhiterose.ac.uk One common and efficient method involves using a preformed phosphotungstic acid (PTA) catalyst combined with Adogen 464, a phase transfer catalyst (PTC). acs.orgwhiterose.ac.uk The reaction is typically conducted by heating the alkyl oleate, hydrogen peroxide, water, PTA, and Adogen 464 at a controlled temperature, for instance, 50°C for several hours. acs.orgwhiterose.ac.uk For this compound epoxide, research has shown that this method can achieve high conversion and yield. acs.orgwhiterose.ac.uk

An alternative approach is the in situ epoxidation method, where a peracid is formed within the reaction mixture. alfachemic.comucl.ac.uk This can be achieved by reacting hydrogen peroxide with an organic acid like formic acid or acetic acid, with a catalyst such as sulfuric acid. ucl.ac.ukgoogle.comresearchgate.net

Research Findings on the Epoxidation of this compound Studies have demonstrated the effectiveness of using a preformed phosphotungstic acid catalyst for the epoxidation of various alkyl oleates. For this compound specifically, a high conversion rate and yield have been reported.

| Oleate Epoxide | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| 1-decyl oleate epoxide | 3.0 | 99 | 90 | 90 |

Data sourced from a study using preformed PTA as a catalyst. Reaction conditions: alkyl oleate (100.15 mmol), H₂O₂ (40 mL), water (30 mL), PTA (6 wt % with respect to alkyl oleate), and Adogen 464 (3 wt % with respect to alkyl oleate) at 50°C. acs.orgwhiterose.ac.uk

Ring-Opening Reactions with Poly(ethylene glycols)

The epoxide ring on the modified this compound is a versatile functional group that can undergo ring-opening reactions with various nucleophiles. researchgate.net One significant application is the reaction with poly(ethylene glycols) (PEGs) to synthesize nonionic surfactants. acs.orgwhiterose.ac.uk This process attaches the hydrophilic PEG chain to the hydrophobic oleate backbone, creating an amphiphilic molecule. acs.orgwhiterose.ac.uk

The synthesis is typically performed in a solventless system using a heterogeneous catalyst. acs.orgwhiterose.ac.uk In this procedure, the PEG is heated, the catalyst is added, and the alkyl oleate epoxide is subsequently introduced dropwise. acs.orgwhiterose.ac.uk The reaction temperature is often raised to around 100°C to facilitate the ring-opening. acs.org The properties and applications of the resulting surfactants can be tailored by using PEGs of varying chain lengths, such as PEG 400, PEG 1000, or PEG 1500. whiterose.ac.uk Catalysts like silica-supported boron trifluoride (Si-BF₃) and iron-exchanged montmorillonite (B579905) clay (Fe-mont) have proven effective for this transformation, leading to high surfactant yields. whiterose.ac.uk The use of these heterogeneous catalysts is considered an environmentally benign route, avoiding toxic homogeneous catalysts and minimizing side products. acs.orgacs.org

| Catalyst | Catalyst Loading | Reaction Time | Result |

|---|---|---|---|

| Si-BF₃ | 5 wt % relative to PEG | ~60 min | Effective for ring-opening |

| Fe-mont | 20 wt % relative to PEG | 2 h | Effective, comparable to Si-BF₃ |

Data based on research into the synthesis of nonionic surfactants from alkyl oleate epoxides. whiterose.ac.uk

Formation of this compound-Based Functionalized Molecules

This compound serves as a platform for creating a variety of functionalized molecules beyond PEGylated surfactants. The initial esterification of oleic acid with decanol produces the base molecule, which can then be subjected to further reactions. tiiips.comresearchgate.net

One area of application is the development of pour point depressants (PPDs) for crude oil. researchgate.net In this context, this compound is synthesized and then undergoes further reactions, such as epoxidation followed by diol formation, to create derivatives that can lower the pour point of crude oil. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) analysis of one such PPD synthesized from decanol and oleic acid confirmed the presence of this compound as a major compound. researchgate.net

Enzymatic synthesis represents another important methodology. Lipases, such as those from Thermomyces lanuginosus, can be used to catalyze the esterification of oleic acid and decanol to produce this compound. researchgate.net This biocatalytic approach, often performed in a solvent-free system, is considered a clean technology process. researchgate.net The resulting this compound can then be used as a starting material for the functionalization reactions described previously.

These examples highlight how the this compound structure can be systematically modified—through epoxidation, ring-opening, and other reactions—to generate a library of functional molecules with properties tailored for specific industrial uses, from surfactants in personal care products to additives in the oil industry. whiterose.ac.ukwhiterose.ac.ukresearchgate.net

| Base Molecule | Functionalization Reaction | Resulting Molecule Type | Potential Application |

|---|---|---|---|

| This compound | Epoxidation | This compound Epoxide | Chemical Intermediate |

| This compound Epoxide | Ring-opening with PEG | PEGylated Nonionic Surfactant | Emulsifiers, Detergents, Solubilizers |

| This compound | Epoxidation, Diol Formation | Functionalized Oleate Derivative | Pour Point Depressant |

Advanced Spectroscopic and Chromatographic Characterization of Decyl Oleate

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. By analyzing the interaction of infrared radiation with the sample, a unique spectral fingerprint is obtained, revealing the types of chemical bonds present.

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bond Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the qualitative analysis of organic compounds like decyl oleate (B1233923). The FTIR spectrum provides definitive evidence of the esterification of oleic acid with decanol (B1663958). researchgate.netresearchgate.netresearchgate.net Key absorption bands in the FTIR spectrum confirm the presence of its characteristic functional groups.

The most prominent feature in the FTIR spectrum of decyl oleate is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically observed in the region of 1740-1735 cm⁻¹. This peak is a clear indicator of the successful formation of the ester linkage. Another significant set of bands appears in the 3000-2800 cm⁻¹ region, which is characteristic of the symmetric and asymmetric stretching vibrations of C-H bonds in the long aliphatic chains of both the oleic acid and decyl moieties. The presence of a carbon-carbon double bond (C=C) in the oleate portion of the molecule is confirmed by a weaker absorption band around 1650 cm⁻¹. Additionally, the C-O stretching vibrations of the ester group can be observed in the fingerprint region, typically between 1250 and 1150 cm⁻¹.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2925 | Asymmetric C-H Stretch | Aliphatic CH₂ |

| ~2854 | Symmetric C-H Stretch | Aliphatic CH₃ |

| ~1739 | C=O Stretch | Ester |

| ~1650 | C=C Stretch | Alkene |

| ~1165 | C-O Stretch | Ester |

This table presents typical values; actual peak positions may vary slightly depending on the specific instrument and sample preparation.

Attenuated Total Reflectance (ATR-FTIR) for Surface Analysis

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation. eanso.org ATR-FTIR is particularly useful for analyzing the surface of a sample. herts.ac.uk When analyzing this compound, the sample is placed in direct contact with an ATR crystal. eanso.org An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. This reflection creates an evanescent wave that extends a short distance into the sample, allowing for the absorption of energy at specific wavelengths corresponding to the sample's chemical composition. eanso.org The resulting spectrum is comparable to that obtained by traditional transmission FTIR, providing information about the C=O, C-H, C=C, and C-O functional groups present in this compound. researchgate.netresearchgate.net This technique is valuable for analyzing this compound in its neat form or as part of a mixture or formulation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural determination of organic molecules. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), allowing for the precise mapping of the molecular structure.

Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Assignment

Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural confirmation of this compound. researchgate.netwhiterose.ac.uk The spectra provide detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals can be assigned to the different protons in the molecule. The protons on the carbon adjacent to the ester oxygen (the -CH₂-O- group of the decyl chain) typically appear as a triplet around 4.05 ppm. The vinylic protons of the C=C double bond in the oleate chain resonate in the region of 5.34 ppm, often as a multiplet. The protons on the carbon alpha to the carbonyl group (-CH₂-C=O) are observed as a triplet around 2.28 ppm. The numerous methylene (B1212753) (-CH₂-) protons of the long aliphatic chains produce a large, overlapping signal in the upfield region, typically between 1.2 and 1.4 ppm, while the terminal methyl (-CH₃) protons of both the decyl and oleate chains appear as triplets around 0.88 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is highly deshielded and appears at approximately 173.9 ppm. The carbons of the double bond are found in the olefinic region, around 129.7 and 130.0 ppm. The carbon of the -CH₂-O- group in the decyl portion resonates at about 64.4 ppm. The various methylene carbons of the aliphatic chains give rise to a series of signals in the range of 22 to 35 ppm, and the terminal methyl carbons are observed at the most upfield position, around 14.1 ppm. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (in oleate chain unless specified) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~173.9 |

| -CH=CH- | ~5.34 (m) | ~129.7, ~130.0 |

| -CH₂-O- (decyl) | ~4.05 (t) | ~64.4 |

| -CH₂-C=O | ~2.28 (t) | ~34.3 |

| Allylic -CH₂- | ~2.01 (m) | ~27.2 |

| Aliphatic -CH₂- | ~1.2-1.4 (m) | ~22-32 |

| -CH₃ (decyl and oleate) | ~0.88 (t) | ~14.1 |

Note: (m) denotes multiplet, (t) denotes triplet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, DEPT) for Complex Structure Resolution

For a molecule as large and complex as this compound, one-dimensional NMR spectra can have overlapping signals, making unambiguous assignments challenging. Two-dimensional (2D) NMR techniques are employed to resolve these complexities and confirm the structural assignments. whiterose.ac.ukgithub.iochegg.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would confirm the connectivity between adjacent protons, for example, showing a cross-peak between the vinylic protons and the adjacent allylic protons, and between the protons on the carbon alpha to the carbonyl group and its neighboring methylene protons.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbon atoms to which they are directly attached. sdsu.edu An HSQC spectrum is invaluable for definitively assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum. researchgate.net For instance, the proton signal at ~4.05 ppm will show a correlation to the carbon signal at ~64.4 ppm, confirming the assignment of the -CH₂-O- group.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT is a set of experiments that provides information about the multiplicity of carbon atoms (i.e., whether they are CH, CH₂, or CH₃ groups). uvic.ca A DEPT-135 experiment, for example, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This helps to differentiate the various methylene and methyl groups in the overlapping aliphatic region of the ¹³C NMR spectrum.

Together, these 2D NMR techniques provide a robust and detailed picture of the molecular structure of this compound, confirming the identity and purity of the compound. researchgate.netwhiterose.ac.uk

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS is used to determine its molecular weight and to gain structural information through the analysis of its fragmentation patterns. researchgate.net

When this compound is introduced into a mass spectrometer, it is ionized, often resulting in the formation of a molecular ion (M⁺). The mass of this ion corresponds to the molecular weight of the compound, which for this compound (C₂₈H₅₄O₂) is approximately 422.7 g/mol . nih.gov

In addition to the molecular ion, the molecule fragments in a predictable manner, providing further structural confirmation. Common fragmentation pathways for esters include cleavage at the C-O bond and the C-C bonds adjacent to the carbonyl group. The resulting fragment ions are detected and their mass-to-charge ratios are plotted to create a mass spectrum. The analysis of these fragments helps to confirm the structures of the acid and alcohol portions of the ester. For example, a peak corresponding to the decyl carbocation or fragments from the oleate chain would be expected. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly useful combination, where the this compound is first separated from other components by GC before being introduced into the mass spectrometer for analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and By-product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the characterization of this compound, enabling both the assessment of its purity and the identification of potential by-products and unreacted starting materials. google.com In the synthesis of this compound via transesterification or esterification, GC-MS is employed to monitor reaction progress and confirm the identity and purity of the final product. researchgate.netcymitquimica.com

Research on the synthesis of this compound from methyl oleate and 1-decanol (B1670082) has utilized GC-MS to quantify the product. Studies have shown that while conversions can be quantitative, the selectivity towards this compound may range from 95% to 98%. researchgate.netcymitquimica.com The lower selectivity is attributed to the formation of side products. GC-MS data has been instrumental in identifying these by-products, which can include corresponding epoxides and diols formed during the process. researchgate.netcymitquimica.com

Furthermore, in the production of pour point depressants where this compound is a key component, GC-MS analysis has identified the major compounds in the reaction mixture. researchgate.netscielo.br These analyses confirmed the presence of this compound alongside residual reactants such as oleic acid and 1-decanol. researchgate.netscielo.br GC-MS has also been successfully used to identify this compound as a bioactive compound present in various natural extracts. matestlabs.comabo.fi

Table 1: Summary of GC-MS Findings for this compound Analysis

| Analytical Goal | Findings | Key By-products/Impurities Identified | Reference(s) |

|---|---|---|---|

| Purity Assessment | Purity confirmed by GC-MS, with selectivity reported between 95-98% in synthesis reactions. | - | researchgate.net, cymitquimica.com |

| By-product Identification | Side products formed during synthesis reactions were identified. | Epoxides, Diols | researchgate.net, cymitquimica.com |

| Reactant Residue Analysis | Unreacted starting materials were detected in the final product mixture. | Oleic acid, 1-Decanol | researchgate.net, scielo.br |

| Compound Identification | This compound was identified as a component in various natural material extracts. | - | matestlabs.com, abo.fi |

Thermal Analysis Techniques

Thermogravimetric Analysis-Differential Thermal Analysis (TGA-DTA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential methods for evaluating the thermal stability of materials like this compound. abo.fiworldoftest.comtainstruments.com TGA measures the change in mass of a sample as a function of temperature, providing quantitative data on thermal degradation and volatilization. pharmacompass.com DTA measures the temperature difference between a sample and an inert reference, identifying exothermic or endothermic events like melting or decomposition. worldoftest.comtainstruments.com

This compound is noted for its high-temperature resistance. researchgate.net Specific volatility data obtained by a TGA method demonstrates its thermal stability. The analysis revealed a weight loss of 0% at 200°C, indicating no significant volatilization or degradation at this temperature. As the temperature increased, a weight loss of 3% was recorded at 250°C, with a more significant loss of 20% observed at 300°C. researchgate.net This profile suggests that while this compound is stable at moderately high temperatures, significant degradation and volatilization begin to occur between 250°C and 300°C. The thermal degradation of related fatty acid esters typically occurs in a single stage of weight loss, representing a decomposition or devolatilization phase. researchgate.netnist.gov

Table 2: Thermal Stability of this compound by TGA

| Temperature (°C) | Weight Loss (%) | Interpretation | Reference(s) |

|---|---|---|---|

| 200 | 0 | Stable, no significant volatilization/degradation. | researchgate.net |

| 250 | 3 | Onset of minor volatilization/degradation. | researchgate.net |

| 300 | 20 | Significant volatilization/degradation. | researchgate.net |

Rheological and Interfacial Characterization

Surface and Interfacial Tension Measurements

The performance of this compound in various applications is influenced by its behavior at interfaces. Its chemical structure, featuring a long hydrocarbon chain, gives it surfactant-like properties, allowing it to reduce surface tension. researchgate.net182.160.97 The measurement of surface and interfacial tensions is commonly performed using techniques like the DuNoüy ring method or the pendant drop method. cymitquimica.comresearchgate.netsemanticscholar.org

Table 3: Interfacial Properties of this compound and Related Compounds

| Property | Compound | Value | Unit | Reference(s) |

|---|---|---|---|---|

| Surface Tension | This compound | 31.7 | dyne/cm | ebi.ac.uk |

| Interfacial Tension vs. Water (Typical Range for Similar Oils) | Hydrophobic Oils | 22 - 26 | mN/m | cymitquimica.com, mmu.ac.uk |

| Interfacial Tension vs. Water | Decan-1-ol | 8.97 | mN/m | mdpi.com |

Viscosity Profile Determination

This compound is characterized as a compound with low viscosity, a property that makes it a valuable ingredient in formulations where a soft, smooth, and non-greasy feel is desired. google.comresearchgate.net182.160.97 The viscosity of fatty acid esters like this compound is highly dependent on temperature, generally decreasing as temperature increases. acs.org

Detailed studies have characterized the viscosity of this compound across a range of temperatures. The dynamic viscosity was observed to decrease significantly from approximately 17 centipoise (cP) at 0°C to about 2.5 cP at 70°C. pharmacompass.commdpi.com This temperature-dependent profile is crucial for predicting its behavior in various applications and environments. Additionally, its kinematic viscosity has been reported as 18.4 mm²/s at 20°C. researchgate.net

Table 4: Viscosity Profile of this compound

| Temperature (°C) | Dynamic Viscosity (cP) | Kinematic Viscosity (mm²/s) | Reference(s) |

|---|---|---|---|

| 0 | ~17 | - | mdpi.com, pharmacompass.com |

| 20 | - | 18.4 | researchgate.net |

| 70 | ~2.5 | - | mdpi.com, pharmacompass.com |

Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index in Colloidal Systems

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles in suspension or polymers in solution. google.com For colloidal systems such as nanoemulsions containing this compound, DLS is essential for characterizing the mean particle diameter and the polydispersity index (PDI). The PDI is a dimensionless measure of the broadness of the size distribution; a PDI value below 0.25 is typically considered indicative of a monodisperse or uniform particle population.

In studies of nanoparticulate carrier systems composed of carnauba wax and this compound, DLS measurements revealed particle sizes ranging from 239 to 749.9 nm. The corresponding PDI values were between 0.100 and 0.425, indicating that some formulations achieved narrow size distributions while others were more polydisperse. In other oil-in-water nanoemulsion systems, mean particle sizes have been recorded in the range of 126.9 to 231.9 nm with PDI values around 0.1, signifying monodispersed emulsions. However, in more complex emulsions, the presence of multiple lipids including this compound can lead to inhomogeneous oil droplet distributions, reflected by high PDI values of around five. worldoftest.com

Table 5: DLS Characterization of Colloidal Systems Containing this compound

| Colloidal System | Mean Particle Size (nm) | Polydispersity Index (PDI) | Reference(s) |

|---|---|---|---|

| Carnauba wax/decyl oleate nanoparticles | 239 - 749.9 | 0.100 - 0.425 | |

| Plant oil-loaded nanoemulsions | 126.9 - 231.9 | ~ 0.1 | |

| Multi-lipid emulsion | Not specified | ~ 5 | worldoftest.com |

Electrophoretic Mobility and Zeta Potential Analysis

The characterization of colloidal systems, such as emulsions and nanocarriers incorporating this compound, heavily relies on the analysis of their surface charge properties. Electrophoretic mobility and zeta potential are crucial parameters for predicting the stability and behavior of these particulate systems in a liquid medium.

Electrophoretic mobility refers to the velocity of a charged particle in a fluid under the influence of a unit electric field. google.com This mobility is directly related to the zeta potential (ZP), which is the electric potential at the slipping plane—the boundary that separates the particle and the ions firmly attached to its surface from the bulk liquid. The relationship is described by the Henry equation. google.com The ZP is a key indicator of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. azonano.com

In the context of formulations containing this compound, which is often used as the liquid lipid or oil phase in nanoemulsions and nanostructured lipid carriers (NLCs), the zeta potential provides critical insights into the long-term physical stability of the dispersion. bibliotekanauki.plnih.gov A high absolute zeta potential value, typically considered to be above |30| millivolts (mV), signifies strong repulsive forces between particles. tandfonline.comgoogle.com These forces can prevent particle aggregation, flocculation, and coalescence, thereby ensuring a stable formulation. google.com Conversely, ZP values close to zero suggest a higher likelihood of instability. tandfonline.com

Research on NLCs formulated with this compound as the liquid lipid has demonstrated the significant impact of composition and process parameters on the resulting zeta potential. bibliotekanauki.plnih.gov In one study, optimal NLC formulations were developed with zeta potential values reaching –30 mV, and a particularly stable formulation registered a ZP of approximately –38 mV. bibliotekanauki.pl The negative charge is often attributed to the adsorption of anionic surfactants or the ionization of surface groups at the oil-water interface.

Similarly, studies on nanoparticulate carriers composed of carnauba wax and this compound reported zeta potential values ranging from -19.40 mV to -25.30 mV, which were deemed indicative of a high degree of stability. researchgate.net Another investigation involving diazepam-loaded NLCs that utilized this compound found a zeta potential of -18.20 mV for their optimized formulation, which met the requirements for their specific application. semanticscholar.org

The measurement of electrophoretic mobility to determine zeta potential is commonly performed using techniques like Laser Doppler Velocimetry (LDV), often integrated into instruments such as a Zetasizer Nano. bibliotekanauki.plnih.gov

The following tables summarize research findings on the zeta potential of various formulations containing this compound.

Table 1: Zeta Potential of Nanostructured Lipid Carriers (NLCs) Containing this compound

| Formulation Type | Other Key Components | Measured Zeta Potential (mV) | Reference |

| NLC | Modified beeswax, decyl glucoside | up to –30 | bibliotekanauki.pl |

| Optimized NLC | Apifil (beeswax), Myritol (triglyceride), PlantaCare (decyl glucoside) | ~ –38 | bibliotekanauki.pl |

| Diazepam-loaded NLC | Glyceryl monostearate, Tween 80, Sodium deoxycholate | -18.20 | semanticscholar.org |

Table 2: Zeta Potential of Other Formulations Containing this compound

| Formulation Type | Other Key Components | Measured Zeta Potential (mV) | Reference |

| Nanoparticulate Carrier | Carnauba wax | -19.40 to -25.30 | researchgate.net |

| Nanoemulsion for Hair | Plant oils, cationic surfactant | +62.9 to +79.2 | sci-hub.se |

Physicochemical Investigations and Interfacial Phenomena of Decyl Oleate

Interfacial Adsorption Behavior of Decyl Oleate (B1233923)

The manner in which decyl oleate molecules arrange themselves at the boundary between two immiscible liquids, such as oil and water, is crucial to its function as a formulation component.

The adsorption of surfactants like this compound at liquid-liquid interfaces is a dynamic process governed by the amphiphilic nature of the molecule. The this compound molecule possesses a polar head group (the ester functional group) and a nonpolar tail (the hydrocarbon chains of both the decyl alcohol and oleic acid moieties). This dual character drives the molecule to accumulate at the interface between a polar liquid (like water) and a nonpolar liquid (like an oil), orienting itself to minimize the free energy of the system. The polar head resides in the aqueous phase, while the nonpolar tail extends into the oil phase.

A primary consequence of surfactant adsorption at a liquid-liquid interface is the reduction of interfacial tension (IFT). Interfacial tension is a measure of the energy required to create a new unit area of the interface. The presence of this compound molecules at the oil-water interface disrupts the cohesive forces between the water molecules and between the oil molecules. The attraction forces between the this compound molecules and the water and oil molecules are less than the forces between the like molecules, leading to a decrease in the energy of the interface and thus a reduction in IFT. uomustansiriyah.edu.iq

The extent of IFT reduction is dependent on the concentration of this compound. As the concentration increases, more molecules adsorb at the interface, leading to a greater reduction in IFT until the interface becomes saturated. At this point, further increases in concentration have a minimal effect on IFT, and micelles may begin to form in the bulk phase. The effectiveness of a surfactant in reducing IFT is a key indicator of its potential as an emulsifying agent. epfl.ch Studies on various surfactants have shown that factors such as the length of the hydrocarbon chain can influence the efficiency of IFT reduction. epfl.ch

| Factor | Influence on Interfacial Tension (IFT) | Underlying Principle |

|---|---|---|

| Surfactant Concentration | Increases in concentration generally lead to a decrease in IFT up to the Critical Micelle Concentration (CMC). | Greater packing of surfactant molecules at the interface reduces the energy required to expand the interface. |

| Molecular Structure (e.g., chain length) | Longer hydrophobic chains can lead to more significant IFT reduction at lower concentrations. | Increased hydrophobicity enhances the driving force for the molecule to adsorb at the interface. epfl.ch |

| Temperature | The effect is complex and can either increase or decrease IFT depending on the specific system and surfactant. | Temperature affects both the solubility of the surfactant and the kinetic energy of the molecules at the interface. |

| Presence of Electrolytes | Can enhance the effectiveness of ionic surfactants by reducing electrostatic repulsion between head groups. | Electrolytes screen the charges of the ionic head groups, allowing for denser packing at the interface. acs.org |

The accumulation of this compound molecules at the oil-water interface results in the formation of an interfacial film. researchgate.net This film is not merely a static layer but possesses distinct physical properties that are critical for the stability of emulsions. The characteristics of this film, such as its thickness, density, and viscoelasticity, are influenced by the packing of the this compound molecules.

The nature of the interfacial film can range from a liquid-expanded state at low surface concentrations to a more condensed, solid-like film at higher concentrations. researchgate.net The strength and elasticity of this film provide a mechanical barrier that resists the rupture which would lead to the coalescence of dispersed droplets. researchgate.net The properties of these films can be studied using techniques such as interfacial rheology, which measures the response of the interface to deformation. core.ac.uk A more elastic and rigid interfacial film generally imparts greater stability to an emulsion. core.ac.uk

Influence of this compound on Interfacial Tension Reduction

Colloidal Stability Mechanisms in this compound-Containing Systems

In emulsions, where one liquid is dispersed as droplets in another, long-term stability is a primary concern. This compound plays a crucial role in stabilizing these systems by preventing the droplets from aggregating and eventually merging.

Colloidal stability is often explained by the interplay of attractive and repulsive forces between dispersed particles. particletechlabs.com Van der Waals forces are generally attractive and promote aggregation. basicmedicalkey.com To counteract this, repulsive forces must be established. This compound, although a nonionic surfactant, can contribute to stability through steric hindrance. The adsorbed layers of this compound on the surfaces of the droplets create a physical barrier. basicmedicalkey.com When two droplets approach each other, the compression or interpenetration of these adsorbed layers is energetically unfavorable, leading to a repulsive force that keeps the droplets separated. nsf.gov.lk This phenomenon is known as steric stabilization.

Flocculation is the process where droplets aggregate into loose clusters, while coalescence is the irreversible merging of these droplets to form larger ones, ultimately leading to phase separation. makingcosmetics.com this compound helps to prevent both of these destabilizing processes.

The primary mechanism by which this compound suppresses flocculation is by providing the repulsive steric barrier described previously. nsf.gov.lk This barrier prevents the droplets from coming into close enough contact for the attractive van der Waals forces to dominate. wiley-vch.de

The suppression of coalescence is directly related to the properties of the interfacial film formed by this compound. researchgate.net A strong, elastic interfacial film provides a mechanical resistance to the deformation and rupture that must occur for two droplets to merge. researchgate.net When droplets collide, the film prevents them from fusing. The ability of this compound to significantly lower the interfacial tension also plays a role, as systems with lower interfacial energy are generally more resistant to the reduction in total interfacial area that occurs during coalescence. Cosmetic emulsions prepared with polar oils like this compound have been shown to form very fine droplets and exhibit long-term stability. nih.gov

| Destabilization Process | Description | Role of this compound in Suppression |

|---|---|---|

| Flocculation | Aggregation of droplets into clusters due to attractive forces. mdpi.com | Provides a steric barrier through its adsorbed layer, creating repulsion between droplets. nsf.gov.lk |

| Coalescence | Merging of droplets to form larger ones, leading to phase separation. mdpi.com | Forms a strong, elastic interfacial film that mechanically resists rupture and fusion of droplets. researchgate.netresearchgate.net |

| Creaming/Sedimentation | Movement of droplets under gravity due to density differences. makingcosmetics.com | Indirectly, by preventing flocculation and coalescence, it helps maintain a smaller droplet size, which slows down creaming or sedimentation. |

| Ostwald Ripening | Growth of larger droplets at the expense of smaller ones due to differences in solubility. | The interfacial film can act as a barrier to the diffusion of the dispersed phase molecules between droplets. |

Electrostatic Repulsion and Steric Hindrance Contributions

Phase Behavior Studies

The phase behavior of this compound is a key determinant of its performance in formulations, influencing product stability, texture, and efficacy.

In studies of O/W creams, the inclusion of this compound at a concentration of 10% has been shown to influence the structure and skin hydration potential. researchgate.net Polarization microscopy of these creams revealed the formation of anisotropic structures, specifically lamellar gel-crystalline and liquid-crystalline phases, which are crucial for stabilizing the emulsion. researchgate.net The presence of different emollients, such as this compound, can lead to variations in these stabilizing structures. researchgate.net For instance, a cream containing this compound demonstrated a significant initial hydration effect on the skin, suggesting a rapid release of water from the emulsion. researchgate.net

The table below summarizes the components of an example O/W emulsion containing this compound. nih.gov

| Phase | Ingredient | Function | Concentration (%) |

| Oil Phase (A) | Olive Oil (Olea Europea oil) | Emollient | 4.0 |

| Unsaponifiable Olive Oil | Emollient | 4.0 | |

| Jojoba Oil (Simmondsia Chinensis oil) | Emollient | 4.0 | |

| This compound | Emollient | 2.5 | |

| Cetearyl Alcohol | Viscosity controlling | 2.0 | |

| Dimethicone | Anti-foaming agent | 1.0 | |

| Aqueous Phase (B) | Purified Water | Diluent | q.s. 100 |

| Disodium EDTA | Metal ion binder | 0.1 | |

| Glycerin | Humectant | 3.0 | |

| Xanthan Gum | Rheology modifier | 0.1 | |

| Carbomer | Rheology modifier | 0.2 |

This interactive table provides a breakdown of the components in a representative oil-in-water emulsion formulation.

Micellization is a phenomenon where surfactant molecules self-assemble into aggregates called micelles above a certain concentration known as the Critical Micelle Concentration (CMC). core.ac.uk This process is fundamental to the function of many products, including detergents and solubilizing agents. The CMC can be determined by monitoring changes in various physicochemical properties of a solution, such as surface tension, conductivity, and light scattering. researchgate.net

While this compound itself is not a primary surfactant, its presence in a formulation can influence the micellization behavior of other surfactants. For instance, in studies of mixed micellar systems, the interaction between different types of surfactant molecules is a key factor. Research on mixed micelles of sodium oleate with other surfactants like alkylglucosides and amine oxides has shown that the CMC of the mixture depends on the composition and the molecular structure of the components. nih.gov

The determination of the CMC is crucial for understanding how surfactants will behave in a given system. Various methods are employed to measure CMC, including surface tension measurements, which identify the concentration at which the surface tension of the solution ceases to decrease significantly with increasing surfactant concentration. mdpi.com

The table below presents the CMC values for sodium oleate in different conditions, illustrating how the environment can affect micelle formation. core.ac.uk

| Surfactant System | Critical Micelle Concentration (CMC) (M) |

| Sodium Oleate in Rapeseed Oil | 4.4 x 10⁻⁵ |

| Sodium Stearate (B1226849) in Rapeseed Oil | 7.1 x 10⁻⁵ |

| Sodium Oleate with 3.5 x 10⁻⁵ M Lecithin | 1.1 x 10⁻⁴ |

| Sodium Stearate with 3.5 x 10⁻⁵ M Lecithin | 1.3 x 10⁻⁴ |

This interactive table showcases the Critical Micelle Concentration (CMC) of sodium oleate and sodium stearate under varying conditions.

This compound in Multi-Component Emulsion Systems

Solvent-Solute Interactions and Solubilization Capacity

The ability of a substance to dissolve other compounds is a critical property in many chemical and pharmaceutical applications.

This compound functions as a mild, oil-soluble solvent in numerous cosmetic and personal care products. atamanchemicals.comalfa-chemistry.com It is miscible with a variety of hydrophobic substances, including ethanol (B145695), methylene (B1212753) chloride, light petroleum, silicones, esters, and mineral and vegetable oils, but is practically insoluble in water. atamanchemicals.com This solubility profile makes it an effective carrier for active ingredients, enhancing their dispersion and potential absorption in formulations. atamanchemicals.com

Its solvent properties are particularly valuable in makeup and makeup removers, where it acts as a wetting agent for pigments like iron oxides, facilitating their even suspension and easy application and removal. cir-safety.org In the pharmaceutical industry, the solubilizing properties of this compound are utilized in drug formulation. marketresearchfuture.com The ability of a vehicle to solubilize a drug is a critical factor in its delivery and bioavailability.

The solubilization capacity of this compound is also relevant in the context of microemulsions. The formation of microemulsions often depends on the ability of the oil phase to be solubilized by a surfactant system. Studies have shown that the efficiency of a surfactant in forming a microemulsion is influenced by the molecular volume and chemical structure of the oil used. nih.gov For example, oils with lower molecular volumes are often more readily solubilized. nih.gov this compound, as an oil phase, plays a role in these complex solubilization processes within microemulsion systems. sci-hub.se

Rheological Behavior of Decyl Oleate and Its Systems

Viscoelastic Properties of Decyl Oleate (B1233923) Formulations

Viscoelasticity describes materials that exhibit both viscous (fluid-like) and elastic (solid-like) characteristics when deformed. In cosmetic emulsions, these properties are crucial for stability and sensory perception. pmf.unsa.ba

Formulations containing decyl oleate can be engineered to possess specific viscoelastic profiles. Studies on oil-in-water (O/W) emulsions using this compound as the internal oil phase show that the choice of emulsifier and the production process significantly impact the final microstructure and, consequently, the viscoelastic behavior. pmf.unsa.ba For instance, different emulsion structures and droplet size distributions can be achieved, which directly affects the product's rheology. pmf.unsa.ba

In temperature-dependent viscoelastic tests on various cream formulations, a cream containing this compound demonstrated notable elastic behavior. uq.edu.au Research findings indicated that for the this compound formulation, the storage modulus (G'), which represents the elastic component, was higher than the loss modulus (G''), which represents the viscous component, over a tested temperature range. uq.edu.au This suggests that the formulation maintains a stable, structured internal network. uq.edu.au The viscoelastic nature of oleate-based systems can also be observed in aqueous dispersions of sodium oleate, which form entangled networks leading to viscoelastic properties. researchgate.net

Table 1: Summary of Research on Viscoelastic Properties of this compound Formulations

| Formulation Type | Key Research Finding | Reference |

|---|---|---|

| O/W Emulsion with this compound | Viscoelastic properties are highly dependent on the emulsifier system and production process. | pmf.unsa.ba |

| This compound Cream (F3) | Exhibited dominant elastic behavior (Storage Modulus G' > Loss Modulus G'') over a tested temperature range, indicating structural maintenance. | uq.edu.au |

Flow Behavior and Shear Thinning Characteristics

Flow behavior is a critical aspect of a product's texture and application. Many cosmetic emulsions are non-Newtonian fluids, meaning their viscosity changes with the applied shear rate. merlinerd.com Formulations containing this compound typically exhibit shear-thinning (or pseudoplastic) behavior. ulisboa.pt

Shear-thinning is characterized by a decrease in viscosity as the shear rate increases. merlinerd.comrsc.org This is a highly desirable property for topical products. At rest (low shear), the product has a higher viscosity, allowing it to remain stable in its container. During application, such as rubbing onto the skin (high shear), the viscosity decreases, allowing for smooth and easy spreading. anton-paar.com The flow curve of such a liquid often shows a Newtonian plateau at very low shear stress, followed by a region where viscosity drops as shear stress increases. researchgate.net This behavior is attributed to the alignment of polymer chains or the deformation of dispersed droplets within the formulation under shear, which reduces internal resistance to flow. rsc.org

Some formulations may also exhibit thixotropy, which is a time-dependent shear-thinning behavior. anton-paar.com This means that after the shear force is removed, the fluid's viscosity gradually recovers to its initial state over a period of time, which helps the product set on the skin without running. anton-paar.com

Influence of this compound on System Viscosity and Rheological Modifiers

In comparative studies, the choice of emollient has a clear impact on viscosity. For example, emulsions formulated with this compound showed considerably higher viscosity than similar formulations made with the emollient cyclomethicone. scielo.brscielo.br This demonstrates that this compound contributes more to the system's body and consistency than some lighter emollients.

The final viscosity is also heavily dependent on the concentration and type of other formulation components. The concentration of the emulsifying agent has a direct relationship with viscosity; an increase in surfactant concentration often leads to an increase in viscosity. scielo.brscielo.br Furthermore, formulators often use rheological modifiers, such as natural gums (Solagum™ Tara) or clays (B1170129) (bentonite), to achieve the desired viscosity and texture profile. scielo.brulisboa.pt In such complex systems, this compound provides emolliency and contributes to the base viscosity, which is then fine-tuned by these specialized thickeners. nih.gov Its branched-chain isomer, isothis compound, is also noted for its ability to control product viscosity. cir-safety.org

Table 2: Comparative Viscosity of Emulsions with Different Emollients

| Oily Phase Emollient | Emulsifier (LSX) Conc. | Relative Viscosity Finding | Reference |

|---|---|---|---|

| This compound | 5% w/w | Higher viscosity than the cyclomethicone formulation. | scielo.brscielo.br |

| Dimethicone | 5% w/w | Viscosity comparable to the this compound formulation. | scielo.br |

| Cyclomethicone | 5% w/w | Considerably lower viscosity than this compound and dimethicone formulations. | scielo.brscielo.br |